![molecular formula C25H27F3N6O3 B560299 TC-N 1752](/img/structure/B560299.png)
TC-N 1752
概述
描述
TC-N 1752 是一种强效的、口服有效的钠通道 Nav1.7 抑制剂。 它在各种疼痛模型中显示出显着的镇痛功效,使其成为疼痛管理研究的有希望的候选者 .
科学研究应用
Neuropathic Pain Treatment
TC-N 1752 has shown efficacy in treating neuropathic pain conditions through its action on NaV1.7 channels, which are implicated in pain signaling pathways. Studies have demonstrated that this compound can effectively reduce pain in various animal models, including the formalin pain model, which is commonly used to assess analgesic properties .
Analgesic Efficacy
The analgesic efficacy of this compound was evaluated in several studies:
- Formalin Pain Model : Demonstrated significant reduction in pain response.
- Zebrafish Model : Used for unbiased analgesic discovery, showing promise for further research into its effects on nociception .
Case Study: Inhibition of Nav1.9
In a detailed study examining the inhibition of NaV1.9 by this compound, researchers found that the compound effectively blocked sodium currents associated with this channel subtype, highlighting its potential for treating conditions such as chronic pain and epilepsy .
Structural Insights
Recent structural studies using cryo-electron microscopy revealed how this compound binds to NaV1.7, leading to conformational changes that stabilize the channel in an inactive state . This understanding could guide the development of more effective sodium channel inhibitors.
作用机制
TC-N 1752 通过抑制 Nav1.7 钠通道发挥其作用。这种抑制减少了钠离子的流入,从而降低了神经元的兴奋性和疼痛信号。 该化合物还以不同程度的效力抑制其他钠通道,包括 Nav1.3、Nav1.4、Nav1.5 和 Nav1.8 .
生化分析
Biochemical Properties
TC-N 1752 is a human Na V channel inhibitor, with IC50 values of 0.17 μM, 0.3 μM, 0.4 μM, 1.1 μM and 1.6 μM at hNa V 1.7, hNa V 1.3, hNa V 1.4, hNa V 1.5 and hNa v 1.9 respectively . It also inhibits tetrodotoxin-sensitive sodium channels .
Cellular Effects
Its role as a Na V channel inhibitor suggests that it may influence cell function by modulating the activity of these channels .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of Na V channels
准备方法
合成路线和反应条件
TC-N 1752 的合成涉及多个步骤,包括关键中间体的形成及其后续反应。详细的合成路线和反应条件是专有的,未公开披露。
工业生产方法
This compound 的工业生产方法尚未公开。 通常,此类化合物是在专门的设施中生产的,并采用严格的质量控制措施以确保高纯度和一致性 .
化学反应分析
反应类型
TC-N 1752 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体条件取决于所需的反应和所涉及的官能团 .
主要形成的产物
This compound 反应形成的主要产物取决于反应类型和所用试剂。 这些产物可以包括具有修饰官能团的各种衍生物 .
相似化合物的比较
类似化合物
河豚毒素: 一种作用机制不同的强效钠通道阻滞剂。
利多卡因: 一种局部麻醉剂,也抑制钠通道,但具有更广泛的活性谱。
卡马西平: 一种抗惊厥药,抑制钠通道,用于治疗神经性疼痛
独特性
TC-N 1752 具有对 Nav1.7 钠通道的高效力和选择性,这是其独特的特性。 这种选择性使其成为研究 Nav1.7 在疼痛信号传递中的作用以及开发靶向疼痛疗法的宝贵工具 .
生物活性
TC-N 1752 is a synthetic compound recognized for its selective inhibition of voltage-gated sodium channels, particularly the human sodium channel subtype NaV1.7. This compound has garnered attention for its potential therapeutic applications in pain management and other neurological disorders associated with sodium channel dysregulation.
This compound exerts its biological activity primarily through the inhibition of sodium channels, which are crucial for the propagation of action potentials in neurons. The compound has shown significant inhibitory effects on various sodium channel subtypes, with reported IC50 values indicating its potency:
Sodium Channel Subtype | IC50 (μM) |
---|---|
hNaV1.7 | 0.17 |
hNaV1.3 | 0.3 |
hNaV1.4 | 0.4 |
hNaV1.5 | 1.1 |
hNaV1.9 | 1.6 |
These values demonstrate that this compound is particularly effective against NaV1.7, a target implicated in chronic pain conditions, making it a candidate for pain relief therapies .
Pharmacological Profile
The pharmacological profile of this compound indicates its potential utility in treating various pain-related disorders, including neuropathic pain and inflammatory responses. In vivo studies have shown that this compound exhibits analgesic efficacy in models of pain:
- Formalin Model : Administered doses of this compound (3-30 mg/kg) demonstrated dose-dependent analgesic effects.
- Thermal Hyperalgesia : The compound reduced thermal hyperalgesia induced by inflammation.
The compound's ability to attenuate sensitization in C-fiber nociceptors further supports its role as a therapeutic agent in managing pain .
Case Studies and Research Findings
Research studies have explored the biological activity of this compound through various experimental setups:
-
In Vitro Studies :
- The compound was tested on NaV channels under different physiological conditions, revealing a state-dependent inhibition pattern.
- Notably, the IC50 for hNaV1.7 was found to be significantly lower when channels were partially inactivated, suggesting that this compound may be more effective during certain states of channel activity .
- Animal Models :
Comparison with Other Sodium Channel Inhibitors
This compound's selectivity for NaV1.7 over other sodium channels minimizes potential side effects associated with broader sodium channel blockers. A comparative analysis with other known sodium channel inhibitors is presented below:
Compound | IC50 (μM) for hNaV1.7 | IC50 (μM) for hNaV1.8 |
---|---|---|
This compound | 0.17 | 0.1 |
Tetracaine | 0.4 | 0.3 |
Mexiletine | 19 | 18 |
Benzocaine | 133 | Not applicable |
This table illustrates this compound's superior potency compared to other compounds, particularly highlighting its low IC50 values .
属性
IUPAC Name |
N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKAFHZJICDACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that TC-N 1752 is less potent on Nav1.9 compared to other Nav channel subtypes. What could explain this difference in potency?
A: While the study confirms that this compound interacts with the canonical local anesthetic (LA) binding region on Domain 4 S6 of Nav1.9, it exhibits lower potency compared to its effects on other Nav subtypes []. This difference could be attributed to a unique lysine residue (K799) within the Nav1.9 Domain 2 S6 pore domain. This residue, located near the LA binding site, is not present in other Nav subtypes. When this lysine is mutated to the consensus asparagine (K799N), the potency of this compound actually decreases []. This suggests that K799 plays a role in the interaction between this compound and Nav1.9, potentially influencing the binding orientation or access to the binding site. Further research is needed to fully elucidate the structural basis for this observed difference in potency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。